Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-

Carbohydrate Chemistry Oligosaccharide Synthesis Regioselective Glycosylation

Methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside (CAS 110594-91-7) is a synthetically modified monosaccharide classified as a protected galactopyranoside. Its core structure is a 6-deoxy galactose (D-fucose) configured with a methyl glycoside at the anomeric center, a stable methyl ether at the C-2 hydroxyl, and a benzyl ether at the C-3 hydroxyl, leaving the C-4 hydroxyl as the sole unprotected position.

Molecular Formula C15H22O5
Molecular Weight 282.33 g/mol
Cat. No. B12321847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-Deoxy-2-O-methyl-3-O-benzyl-
Molecular FormulaC15H22O5
Molecular Weight282.33 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)O
InChIInChI=1S/C15H22O5/c1-10-12(16)13(14(17-2)15(18-3)20-10)19-9-11-7-5-4-6-8-11/h4-8,10,12-16H,9H2,1-3H3
InChIKeyDNQLPGZLKBRKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside: A Specialized Orthogonally Protected Glycosyl Building Block for Procuring Research Intermediates


Methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside (CAS 110594-91-7) is a synthetically modified monosaccharide classified as a protected galactopyranoside . Its core structure is a 6-deoxy galactose (D-fucose) configured with a methyl glycoside at the anomeric center, a stable methyl ether at the C-2 hydroxyl, and a benzyl ether at the C-3 hydroxyl, leaving the C-4 hydroxyl as the sole unprotected position. This precise arrangement—combining a permanent methyl ether with a hydrogenolyzable benzyl ether and a free nucleophilic handle—makes it a strategic intermediate in carbohydrate chemistry for constructing complex oligosaccharides and glycoconjugates with controlled regiochemistry .

Why Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside Cannot Be Replaced by Common Per-Benzylated or Per-Methylated Analogs


Substituting this compound with structurally similar but generically protected galactosides like Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside or Methyl 2,3,4-tri-O-methyl-α-D-galactopyranoside introduces significant synthetic liabilities that are not reflected by gross structural similarity. These common analogs lack the crucial orthogonal protecting group strategy: per-benzylated derivatives require harsh hydrogenolysis to reveal any single hydroxyl, precluding sequential functionalization, while per-methylated derivatives are permanently blocked and cannot be further elaborated at those positions [1]. Methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside uniquely provides a singular, free C-4 hydroxyl for immediate glycosylation or oxidation, a 3-O-benzyl group removable under mild, neutral conditions, and a stable 2-O-methyl group that survives diverse reaction conditions, enabling a sequential deprotection-functionalization strategy that is impossible with conventional fully protected sugars .

Quantitative Differentiation Evidence for Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside Against Its Closest Structurally Related Analogs


Unique Free C-4 Hydroxyl for Single-Point Functionalization vs. Fully Protected Analogs

Methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside contains exactly one free hydroxyl group at the C-4 position, in contrast to per-benzylated analogs like Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside which have zero free hydroxyls, and per-methylated analogs like Methyl 2,3,4-tri-O-methyl-α-D-galactopyranoside which also have zero [1]. This is a structural quantification: the target compound has 1 hydrogen bond donor (HBD), while the comparators have 0 HBDs, as computed by PubChem [2]. This single HBD defines the compound as a ready-to-use glycosyl acceptor without any deprotection step, a clear advantage for procurement in iterative oligosaccharide assembly.

Carbohydrate Chemistry Oligosaccharide Synthesis Regioselective Glycosylation

Orthogonal Stability Differentiation: C-2 Methyl Ether vs. C-3 Benzyl Ether

The compound features two different ether protecting groups with orthogonal reactivity profiles. The 2-O-methyl group is a permanent, stable ether resistant to hydrogenolysis and mild acidic/basic conditions, while the 3-O-benzyl group is readily cleaved by hydrogenolysis (H2, Pd/C) under neutral conditions. The PubChem SMILES notation [1] confirms the structure: CC1[C@@H](C(C([C@H](O1)OC)OC)OCC2=CC=CC=C2)O. This contrasts with Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside, where all three positions are identically benzylated, preventing selective deprotection . While no quantitative rate data for deprotection of this specific compound was identified in the accessible literature, the structural basis for orthogonality is unambiguous.

Protecting Group Strategy Orthogonal Deprotection Synthetic Efficiency

Lipophilicity Differentiation (XLogP3) Among Protected Galactoside Building Blocks

The computed lipophilicity of Methyl 6-deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside is XLogP3 = 1.0, as determined by PubChem [1]. In comparison, the fully per-benzylated analog Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside (MW 464.55 g/mol) has a significantly higher calculated XLogP3, approximately 4.0, and the per-methylated analog Methyl 2,3,4-tri-O-methyl-α-D-galactopyranoside (MW 264.27 g/mol) has a lower XLogP3 near -0.5 [2]. The target compound's moderate lipophilicity (XLogP3 = 1.0) distinguishes it as having intermediate polarity, which can influence solubility, chromatographic purification behavior, and compatibility with both aqueous and organic reaction media relative to its more lipophilic or more hydrophilic structural relatives.

Lipophilicity Purification Reaction Medium Compatibility

Optimal Application Scenarios for Methyl 6-Deoxy-2-O-methyl-3-O-benzyl-α-D-galactopyranoside Based on Verified Structural Differentiation


Direct Use as a Glycosyl Acceptor in Iterative Oligosaccharide Assembly Without Deprotection Pretreatment

The structural evidence confirms the compound possesses a single free C-4 hydroxyl group , allowing it to be immediately deployed as a glycosyl acceptor in a coupling reaction. This scenario is optimal for researchers assembling linear or branched oligosaccharides where the target compound is intended to be the first acceptor, eliminating a deprotection step and reducing the overall synthetic sequence length by one operation compared to using a fully protected acceptor. The 2-O-methyl group remains permanently in place, ensuring that the anomeric center is not inadvertently activated, while the 3-O-benzyl group can be removed later for subsequent branching.

Chemoenzymatic Synthesis of Glycoconjugates Requiring Stable Methyl Ether Protection at C-2

The 2-O-methyl ether, being a permanent protecting group stable to acidic, basic, and hydrogenolytic conditions , makes this building block suitable for chemoenzymatic strategies where harsh chemical deprotection steps would otherwise degrade sensitive glycoconjugates. After enzymatic or chemical glycosylation at the C-4 hydroxyl, the 3-O-benzyl group can be selectively removed via mild hydrogenolysis to reveal the C-3 hydroxyl for further enzymatic modification, while the 2-O-methyl group and the methyl glycoside remain intact, preserving the anomeric configuration and preventing side reactions.

Synthesis of 6-Deoxy Sugar-Containing Oligosaccharides for Biological Probing

The 6-deoxy motif is critical for the biological activity of many saccharides, such as fucose-containing blood group antigens and bacterial polysaccharides . This compound provides a pre-built 6-deoxy galacto-configured sugar with a free hydroxyl precisely where chain extension is desired (C-4). Procuring this compound directly, rather than synthesizing it from a 6-hydroxy precursor (which requires a selective deoxygenation step), bypasses a challenging and often low-yielding transformation, providing a more cost-efficient and reliable route to 6-deoxy oligosaccharide targets.

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